Superior Potency Against PI3Kα and PI3Kβ Compared to Parent Compound PX-866
PX-866-17OH exhibits significantly enhanced potency against the clinically relevant PI3Kα and PI3Kβ isoforms relative to its parent compound, PX-866. This represents a key differentiation for researchers requiring maximal target inhibition at lower compound concentrations. [1][2]
| Evidence Dimension | Biochemical IC50 for PI3Kα |
|---|---|
| Target Compound Data | 14 ± 6 nM |
| Comparator Or Baseline | PX-866 (parent): 39 ± 21 nM |
| Quantified Difference | ~2.8-fold more potent (lower IC50) |
| Conditions | Biochemical PI3K inhibition assay |
Why This Matters
This quantifiable potency advantage allows for lower effective dosing in in vitro assays, reducing potential off-target effects and conserving compound in high-throughput screening campaigns.
- [1] Bowles, D. W., et al. (2013). A multicenter phase 1 study of PX-866 in combination with docetaxel in patients with advanced solid tumours. British Journal of Cancer, 109, 1085–1092. View Source
- [2] Hong, D. S., et al. (2012). A Multicenter Phase I Trial of PX-866, an Oral Irreversible Phosphatidylinositol 3-Kinase Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 18(15), 4173-4182. View Source
